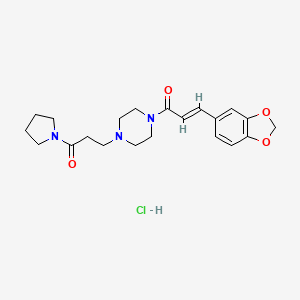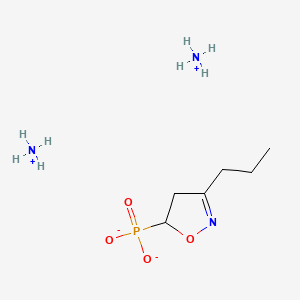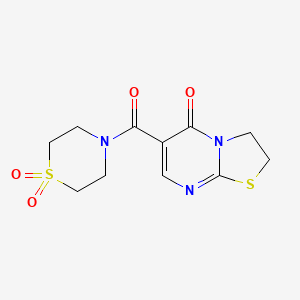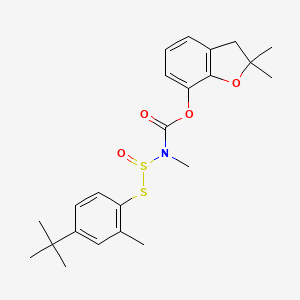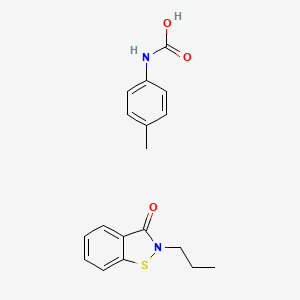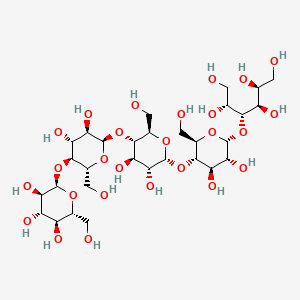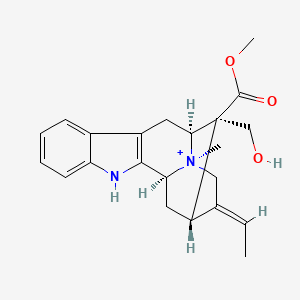
Macusine C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Macusine C is an alkaloid compound isolated from the plant species Strychnos toxifera, which belongs to the Loganiaceae family . It is a bisindole alkaloid and is known for its unique structural properties and biological activities. The molecular formula of this compound is C22H27N2O3 .
Vorbereitungsmethoden
The preparation of Macusine C involves the isolation from natural sources such as Strychnos toxifera. The synthetic routes for this compound are complex and involve multiple steps. One of the key methods includes the separation and absolute configuration determination of Macusine A, B, and C . The compound is typically crystallized from ethanol and ether, with a decomposition point at 264-265°C .
Analyse Chemischer Reaktionen
Macusine C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of different oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Macusine C has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is studied for its unique structural properties and potential as a synthetic intermediate. In biology, this compound is investigated for its potential pharmacological activities, including its effects on the nervous system. In medicine, it is explored for its potential therapeutic applications, particularly in the treatment of neurological disorders .
Wirkmechanismus
The mechanism of action of Macusine C involves its interaction with specific molecular targets and pathways. It is known to interact with nicotinic acetylcholine receptors, which play a crucial role in the nervous system. By binding to these receptors, this compound can modulate neurotransmission and exert its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Macusine C is structurally similar to other bisindole alkaloids such as Macusine A and Macusine B. it is unique in its specific configuration and biological activities. Other similar compounds include guiachrysine and guiaflavine, which are also bisindole alkaloids isolated from Strychnos species . These compounds share similar structural features but differ in their specific pharmacological properties and mechanisms of action.
Eigenschaften
CAS-Nummer |
6801-17-8 |
|---|---|
Molekularformel |
C22H27N2O3+ |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
methyl (1S,12S,13S,14S,15E,17R)-15-ethylidene-13-(hydroxymethyl)-17-methyl-3-aza-17-azoniapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate |
InChI |
InChI=1S/C22H27N2O3/c1-4-13-11-24(2)18-10-16(13)22(12-25,21(26)27-3)19(24)9-15-14-7-5-6-8-17(14)23-20(15)18/h4-8,16,18-19,23,25H,9-12H2,1-3H3/q+1/b13-4-/t16-,18-,19-,22-,24-/m0/s1 |
InChI-Schlüssel |
HOIYLJHQHXMJGO-BMXKQLBQSA-N |
Isomerische SMILES |
C/C=C\1/C[N@+]2([C@H]3C[C@@H]1[C@]([C@@H]2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC)C |
Kanonische SMILES |
CC=C1C[N+]2(C3CC1C(C2CC4=C3NC5=CC=CC=C45)(CO)C(=O)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




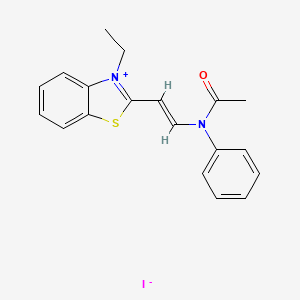
![Stannane, butyltris[(1-oxodocosyl)oxy]-](/img/structure/B12759526.png)

![2-[4-[(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)propyl]piperazin-1-yl]ethanol;(Z)-but-2-enedioic acid](/img/structure/B12759547.png)
